molecular formula C21H21N3O2S B2425293 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 921873-24-7

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2425293
CAS No.: 921873-24-7
M. Wt: 379.48
InChI Key: ACTZDIIZDVTSTL-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide and its derivatives have been the subject of extensive research due to their varied pharmacological properties. These compounds exhibit significant antibacterial and antifungal activities, which makes them potential candidates for therapeutic applications. For instance, certain synthesized compounds demonstrated excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011), (Helal et al., 2013). Moreover, some derivatives have shown potential as acetylcholinesterase inhibitors, offering avenues for treating neurodegenerative disorders like Alzheimer's disease (Contreras et al., 2001).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound derivatives have been a significant area of research. These studies have led to the synthesis of various analogs with potential therapeutic applications. For example, a range of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines were synthesized under Microwave irradiation conditions, showcasing the diversity of pharmacophores that can be integrated into the chemical structure of these compounds (Ashok et al., 2006). Additionally, the reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with various amines in polyphosphoric acid afforded N-(pyridin-2-yl)propanamides and other derivatives, further expanding the chemical versatility of these compounds (Harutyunyan et al., 2015).

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(13-16-27-18-9-5-2-6-10-18)22-14-15-24-21(26)12-11-19(23-24)17-7-3-1-4-8-17/h1-12H,13-16H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTZDIIZDVTSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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